molecular formula C13H15ClN2O B1332977 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 754214-36-3

2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No.: B1332977
CAS No.: 754214-36-3
M. Wt: 250.72 g/mol
InChI Key: LKDRJSXAQNUYMR-UHFFFAOYSA-N
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Description

2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been utilized in the synthesis of sterically hindered oxadiazoles, particularly by condensation reactions involving acids and their derivatives with hydrazine dihydrochloride, hydrazides, and hydrochlorides of iminoesters. These processes have led to the creation of 2,5-disubstituted 1,3,4-oxadiazoles with specific tert-butylphenyl groups (Kelarev, Koshelev, & Silin, 1997).

Photophysical Properties

  • Delayed Luminescence : This compound has been studied in the context of donor-acceptor fluorophores showing thermally activated delayed fluorescence (TADF). Specifically, its methyl and phenyl derivatives exhibit significant solution fluorescence and are instrumental in the development of efficient organic light-emitting diodes (OLEDs) (Cooper et al., 2022).
  • Fluorescence Characteristics : Investigations into the fluorescence properties of 1,3,4-oxadiazole derivatives have shown strong frequency-upconverted fluorescence emissions under specific excitation conditions, highlighting their potential in fluorescence applications (Wei, 2007).

Materials and Device Applications

  • OLED Materials : Derivatives of 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole have been used as electron transport materials in OLEDs. Their unique structural properties have been characterized to enhance device performance (Emmerling et al., 2012).
  • Antioxidant Activity : Research has focused on synthesizing new derivatives and evaluating their antioxidant properties, indicating the compound's potential in various biological applications (Shakir, Ariffin, & Abdulla, 2014).

Chemical Analysis and Characterization

  • Spectral Studies : Studies involving spectral and density functional methods have been conducted to understand the substituent effects and electron density distribution in the ground and excited states of this compound derivatives (Gaenko et al., 2006).

Biomedical Research

  • Natural Product Analogs : The compound has been used to synthesize natural product analogs with potential antitumor activity. These studies focus on creating novel compounds with significant medical applications (Maftei et al., 2013).

Additional Insights

  • Crystal Structure Analysis : The crystal structure of closely related compounds has been analyzed to gain insights into molecular interactions and packing patterns, which are crucial for understanding the compound's behavior in various applications (Kang, Kim, Park, & Kim, 2015).

Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-13(2,3)10-6-4-9(5-7-10)12-16-15-11(8-14)17-12/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRJSXAQNUYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376945
Record name 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754214-36-3
Record name 2-(Chloromethyl)-5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=754214-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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